molecular formula C9H9N3 B8425818 2-(4-Pyridylmethyl)-imidazole

2-(4-Pyridylmethyl)-imidazole

Cat. No. B8425818
M. Wt: 159.19 g/mol
InChI Key: UZLFHDUASYXLRJ-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

2-(4-pyridylmethyl)imidazole (4 g, 0.025M) and platinum oxide (0.4 g) in ethanol (40 ml) and 2NHCl (50 ml) was hydrogenated at 45 psig for 4 hrs. The catalyst was removed by filtration and the filtrate was stripped to dryness. Crystallization from ethanol gave 4-(1H-imidazol-2-yl-methyl)piperidine as the dihydrochloride salt m.p. 251°-252° C. (5.2 g, 87% yield). The mixture of 2-(4-pyridylmethyl)-imidazole (2.38 g, 10 mM) and NaOCH3 (10 mM) in methanol (20 ml) was stirred for 10 min. and filtered. The filtrate was stripped to dryness and distilled from about 180° to about 200° C./0.3 mmHg to give the free base of 4-(1H-imidazol-2-yl-methyl)piperidine.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)=[CH:3][CH:2]=1.O(C)[Na]>CO>[NH:9]1[CH:10]=[CH:11][N:12]=[C:8]1[CH2:7][CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC=1NC=CN1
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Na])C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled from about 180° to about 200° C./0.3 mmHg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(=NC=C1)CC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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